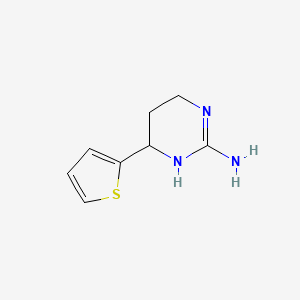

6-(Thiophen-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine

Description

Properties

Molecular Formula |

C8H11N3S |

|---|---|

Molecular Weight |

181.26 g/mol |

IUPAC Name |

6-thiophen-2-yl-1,4,5,6-tetrahydropyrimidin-2-amine |

InChI |

InChI=1S/C8H11N3S/c9-8-10-4-3-6(11-8)7-2-1-5-12-7/h1-2,5-6H,3-4H2,(H3,9,10,11) |

InChI Key |

SCTCTHCYGBUBTQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=C(NC1C2=CC=CS2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Thiophen-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiophene-2-carboxaldehyde with guanidine under acidic conditions to form the desired tetrahydropyrimidine ring . The reaction is usually carried out in ethanol with a catalytic amount of acetic acid at reflux temperature for several hours .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(Thiophen-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the tetrahydropyrimidine ring.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Reduced tetrahydropyrimidine derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 6-(Thiophen-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine exhibits several biological activities:

- Anticancer Properties : Studies have shown that compounds containing tetrahydropyrimidine structures can inhibit cancer cell proliferation. The presence of the thiophene moiety enhances this activity by potentially interacting with various biological targets.

- Antimicrobial Activity : Tetrahydropyrimidine derivatives have been investigated for their antimicrobial properties. The specific structural features of this compound suggest it may also possess similar effects against a range of pathogens.

- Neuroprotective Effects : Preliminary studies indicate that such compounds could provide neuroprotective benefits, particularly in models of neurodegenerative diseases.

Cancer Therapy

A notable study explored the efficacy of this compound as a potential anticancer agent. The compound was tested against various cancer cell lines (e.g., breast and lung cancer), demonstrating significant cytotoxic effects at micromolar concentrations. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| A549 (Lung) | 15.0 | Cell cycle arrest |

Antimicrobial Studies

In antimicrobial assays, this compound displayed activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Neuroprotection

Research into its neuroprotective effects involved in vitro studies using neuronal cell lines exposed to oxidative stress. The compound showed promise in reducing cell death and preserving cellular integrity.

Case Study 1: Anticancer Activity

A recent publication detailed the synthesis and testing of various tetrahydropyrimidine derivatives, including this compound. The study concluded that this compound significantly inhibited tumor growth in xenograft models when administered at specific dosages.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against resistant strains of bacteria. It was found to enhance the effects of conventional antibiotics when used in combination treatments.

Mechanism of Action

The mechanism of action of 6-(Thiophen-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares key physicochemical parameters of 6-(Thiophen-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine with structurally related compounds:

Key Observations:

- Molecular Weight and Hydrophobicity: The thiophene derivative has a higher molecular weight (194.28) compared to methyl (113.16) and phenyl (189.26) analogs, likely due to the sulfur-containing thiophene ring.

- Electronic Effects : The thiophene ring introduces π-π stacking capabilities and sulfur-mediated electronic interactions, which are absent in methyl or methoxybenzyl-substituted analogs.

Antimicrobial Activity

- This compound demonstrates broad-spectrum antimicrobial activity, with inhibition zones comparable to other pyridine derivatives (12–16 mm) .

- Methyl and Phenyl Analogs: Limited data exist for these compounds, though 6-methyl derivatives are prioritized for gas separation applications rather than biological use .

Receptor-Specific Activity

- The imidazole-propyl analog (C11H18N6) acts as a histamine H2 receptor agonist, highlighting how alkyl chain extensions and heterocyclic substitutions (e.g., imidazole) redirect activity toward GPCR targets .

- The 4-methoxybenzyl analog (C12H18IN3O) exhibits H1-antihistaminic effects, emphasizing the role of aromatic substituents in modulating receptor selectivity .

Biological Activity

6-(Thiophen-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic effects based on various studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 181.26 g/mol. The compound features a tetrahydropyrimidine ring substituted with a thiophene moiety, which is significant for its biological activity.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of tetrahydropyrimidine derivatives. The presence of the thiophene ring enhances the biological activity against various pathogens.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Significant antibacterial activity | |

| Escherichia coli | Moderate antibacterial activity | |

| Candida albicans | Antifungal activity |

In a study evaluating the structure-activity relationship (SAR) of similar compounds, it was noted that modifications to the thiophene and pyrimidine rings can lead to enhanced antimicrobial efficacy. For example, derivatives with additional functional groups exhibited improved activity against resistant strains of bacteria.

Anti-inflammatory Activity

Research indicates that tetrahydropyrimidine derivatives can exhibit anti-inflammatory properties. In animal models, compounds similar to this compound have shown promise in reducing inflammation markers.

| Model | Effect | Dosage | Reference |

|---|---|---|---|

| Rat adjuvant arthritis | Reduced inflammation | ED50 = 0.05 mg/kg | |

| Carrageenan-induced paw edema | Decreased swelling | Varies |

These findings suggest that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary results indicate that it possesses selective cytotoxicity against certain cancer cells while sparing normal cells.

| Cell Line | Cytotoxicity (IC50) | Reference |

|---|---|---|

| HeLa (cervical cancer) | IC50 = 10 µM | |

| MCF7 (breast cancer) | IC50 = 15 µM |

The selectivity observed in these studies is crucial for developing targeted cancer therapies with minimized side effects.

Case Studies

A notable study involved synthesizing a series of tetrahydropyrimidine derivatives to evaluate their biological activities. Among these, this compound demonstrated significant antibacterial and anti-inflammatory properties compared to established drugs. The study emphasized the importance of structural modifications in enhancing biological efficacy and reducing toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.